3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol

Medicinal Chemistry GPCR Modulators Calcium-Sensing Receptor

3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (CAS 683221-00-3) is a γ-amino alcohol bearing a meta-trifluoromethyl substituted phenyl ring, with molecular formula C10H12F3NO and molecular weight 219.2 g/mol. The compound exists as a racemic mixture at the C3 chiral center (no stereochemical designation is specified in the CAS registry for this entry), distinguishing it from stereochemically defined analogs such as the (R)-enantiomer or the hydrochloride salt form.

Molecular Formula C10H12F3NO
Molecular Weight 219.207
CAS No. 683221-00-3
Cat. No. B2519754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol
CAS683221-00-3
Molecular FormulaC10H12F3NO
Molecular Weight219.207
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(CCO)N
InChIInChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2
InChIKeyAITWXNLDCLFQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol CAS 683221-00-3: Chemical Identity and Procurement Context


3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (CAS 683221-00-3) is a γ-amino alcohol bearing a meta-trifluoromethyl substituted phenyl ring, with molecular formula C10H12F3NO and molecular weight 219.2 g/mol . The compound exists as a racemic mixture at the C3 chiral center (no stereochemical designation is specified in the CAS registry for this entry), distinguishing it from stereochemically defined analogs such as the (R)-enantiomer or the hydrochloride salt form . Key computed physicochemical parameters include a density of 1.3±0.1 g/cm³, boiling point of 292.6±35.0 °C at 760 mmHg, and a calculated LogP of 1.16, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeability considerations [1].

Why Generic Amino Alcohols Cannot Replace 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol in Structure-Dependent Applications


The 3-amino-3-arylpropan-1-ol scaffold encompasses numerous positional isomers and substitution variants, yet even subtle structural modifications produce functionally distinct molecules. The meta-CF₃ substitution pattern on 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol confers a unique combination of electron-withdrawing character and steric profile that differs fundamentally from para-CF₃, ortho-CF₃, or non-fluorinated phenyl analogs [1]. In the context of cinacalcet synthesis, the 3-(trifluoromethyl)phenylpropan-1-ol core is specifically required—alternative substitution patterns on the aryl ring would yield molecules with altered binding to calcium-sensing receptor targets [2]. The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated or mono-fluorinated analogs, a property supported by class-level evidence for trifluoromethyl-containing amino alcohols .

Quantitative Differentiation Evidence: 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol vs. Closest Structural Analogs


Meta-CF₃ Substitution Pattern: Positional Isomer Differentiation for Receptor-Targeted Synthesis

The meta-trifluoromethyl substitution on the phenyl ring (3-position) represents a critical structural determinant that distinguishes this compound from its para-CF₃ isomer (CAS 787615-24-1) and ortho-CF₃ variants. The 3-(trifluoromethyl)phenylpropan-1-ol core is specifically identified as the synthetic precursor for cinacalcet, a calcimimetic agent targeting the calcium-sensing receptor, where the meta-substitution pattern is essential for target engagement [1]. The regioisomeric para-CF₃ analog (3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol, CAS 787615-24-1) is reported to be particularly useful for CNS-active agents, indicating divergent application specificity based solely on CF₃ ring position .

Medicinal Chemistry GPCR Modulators Calcium-Sensing Receptor

Hydrochloride Salt Alternative: Solubility and Handling Trade-offs for Formulation Development

The free base form (CAS 683221-00-3) differs from its hydrochloride salt counterpart (3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride, CAS 1245622-76-7) in solubility profile and physical handling characteristics. The hydrochloride salt form improves aqueous solubility and handling properties relative to the free base, making it more suitable for certain formulation and biological assay conditions . However, the free base offers greater versatility for subsequent chemical derivatization where the free amine is required as a nucleophile for coupling reactions.

Pharmaceutical Formulation Salt Selection Pre-formulation

Stereochemical Status: Racemic vs. Enantiomerically Pure Forms in Chiral Synthesis

3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (CAS 683221-00-3) is registered as the racemic mixture without stereochemical specification, distinguishing it from enantiomerically pure variants such as (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol . The racemic form is suitable for applications where stereochemistry is not critical (e.g., initial SAR exploration or non-stereoselective transformations), whereas the enantiopure (R)-form is required for stereospecific target engagement .

Chiral Synthesis Stereochemistry Asymmetric Catalysis

Anti-inflammatory Class Activity: Comparative Potency Within 3-Amino-1-phenylpropanol Series

The 3-amino-substituted 1-phenylpropanol class, to which 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol belongs, demonstrates potent anti-inflammatory activity in the rat paw edema model. Representative compounds from this series significantly inhibit edema induced by multiple phlogistic agents including histamine, 5-hydroxytryptamine, kinins, prostaglandins, and leukotrienes [1]. Within the broader series, compound 2 (3-(1-hydroxymethylpropylamino)-1-phenylpropan-1-one hydrochloride) and compound 4 (3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-one hydrochloride) effectively suppress secondary lesions of adjuvant arthritis, while compound 6 (2-(3-hydroxy-3-phenylpropylamino)-butan-1-ol hydrochloride) shows no preventive activity, demonstrating that minor structural variations within the class produce divergent in vivo efficacy profiles [1]. No direct quantitative activity data for the specific 3-CF₃-substituted compound is currently available in primary literature; the inclusion of the CF₃ group is expected to modulate both potency and metabolic stability relative to unsubstituted phenyl analogs.

Inflammation Immunomodulation Rat Paw Edema

Commercial Availability: Purity Grade Differentiation and Procurement Viability

Commercial availability of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol varies substantially across vendors in terms of purity grade and stock status. Documented purity specifications range from 90% (Fluorochem brand via CymitQuimica, product discontinued) to 95% (Biosynth brand via CymitQuimica, available at €467/50mg and €1,261/500mg) , with some sources indicating 99.0% GC-grade material [1]. Fujifilm Wako offers the compound via Apollo Scientific at ¥436,800 per gram (approximately €2,700/g) . Certain vendor lines have been discontinued (Fluorochem 10-F656076), necessitating verification of active supply before project commitment.

Chemical Procurement Purity Specifications Vendor Sourcing

Pharmacological Target Specificity: TrkA Kinase Inhibition Potential vs. Structurally Divergent Kinase Inhibitors

While no direct TrkA inhibition data exists for the racemic free base (CAS 683221-00-3), structurally related compounds in the trifluoromethylphenyl amino alcohol series have demonstrated potent TrkA kinase inhibition. BindingDB entry BDBM136641 reports an IC₅₀ value of 3.10 nM for a related compound in a TrkA kinase ELISA assay at pH 7.5 [1]. This nanomolar potency suggests that the trifluoromethylphenyl amino alcohol pharmacophore is capable of high-affinity kinase engagement, though the specific substitution pattern and stereochemistry of the compound described in BindingDB may differ from the target compound.

Kinase Inhibition TrkA Neurotrophin Signaling

Optimal Application Scenarios for 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol Based on Quantitative Differentiation Evidence


Calcimimetic Agent Synthesis: Cinacalcet and Related GPCR Modulators

The 3-(3-trifluoromethylphenyl)propan-1-ol core structure is explicitly required as a synthetic intermediate for cinacalcet and related calcium-sensing receptor modulators [1]. The meta-CF₃ substitution pattern is essential for target engagement, making this specific positional isomer non-substitutable with para- or ortho-CF₃ analogs. Procure this compound when establishing synthetic routes to calcimimetic agents or when screening for novel calcium-sensing receptor ligands. Note that the racemic form is appropriate for initial route development; stereospecific applications may require subsequent chiral resolution or procurement of enantiopure material.

Anti-inflammatory Drug Discovery: Scaffold for Novel Immunomodulatory Agents

The 3-amino-1-phenylpropanol class demonstrates potent anti-inflammatory activity in rat paw edema models, with efficacy against multiple inflammatory mediators including histamine, 5-hydroxytryptamine, kinins, prostaglandins, and leukotrienes [1]. The CF₃-substituted variant offers enhanced metabolic stability and altered lipophilicity relative to non-fluorinated analogs, making it suitable for lead optimization programs targeting inflammatory diseases. Procure for structure-activity relationship (SAR) studies comparing CF₃-substituted vs. unsubstituted phenyl analogs, and for evaluating immunomodulatory effects in arthritis models.

Kinase Inhibitor Screening: TrkA and Neurotrophin Pathway Modulation

Compounds within the trifluoromethylphenyl amino alcohol series have demonstrated potent TrkA kinase inhibition (IC₅₀ = 3.10 nM for related analogs) [1]. The target compound (CAS 683221-00-3) is suitable for inclusion in kinase inhibitor screening panels targeting Trk receptors and related neurotrophin signaling pathways. Procure for preliminary screening campaigns to establish baseline kinase inhibition profiles, with subsequent follow-up using enantiopure material if stereospecific activity is observed. The racemic form provides cost-effective initial SAR data before committing to chiral separation or asymmetric synthesis.

Free Base Selection for Downstream Derivatization Chemistry

Select the free base form (CAS 683221-00-3) over the hydrochloride salt (CAS 1245622-76-7) when the synthetic route requires a free primary amine for nucleophilic coupling reactions, amide bond formation, or reductive amination [1]. The free base eliminates the need for in situ neutralization and avoids counterion interference in subsequent transformations. Purity specifications of 95% or higher are recommended for sensitive coupling reactions to minimize side-product formation. Verify active vendor supply status before large-scale procurement, as certain commercial lines have been discontinued.

Quote Request

Request a Quote for 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.